4-Methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound belonging to the class of pyrimidines. It is characterized by its unique molecular structure, which includes multiple functional groups that may confer specific biological activities. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways.
This compound can be synthesized from commercially available starting materials, including 4-methoxypyrimidine and 5-methylpyrimidine. The synthesis involves several steps that include the formation of intermediates and coupling reactions to yield the final product. The exact methods may vary depending on the desired purity and yield.
4-Methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine is classified as a heterocyclic compound due to the presence of nitrogen atoms within its pyrimidine rings. It is also categorized under pharmaceutical compounds due to its potential therapeutic applications.
The synthesis of 4-methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves the following steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Catalysts may be employed to enhance reaction efficiency.
The molecular formula for 4-methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine is , with a molecular weight of approximately 286.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6O |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | 4-Methoxy-2-[4-(5-methylpyrimidin-4-yl)piperidin-1-yl]pyrimidine |
| InChI Key | VPGGFACUTCPGMC-UHFFFAOYSA-N |
| SMILES | CC1=CN=CN=C1N2CCN(CC2)C3=NC=CC(=N3)OC |
This compound can undergo various chemical reactions:
The specific conditions for these reactions depend on the desired outcome, including temperature, solvents, and catalysts used.
The mechanism of action for 4-methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with specific biological targets such as enzymes or receptors.
Upon binding to these targets, the compound can modulate their activity, leading to various biological effects that are currently being explored in pharmacological studies.
While specific physical properties like density and boiling point are not readily available, general observations include:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The chemical properties include stability under various conditions, reactivity with nucleophiles or electrophiles, and solubility in common organic solvents.
The primary applications of 4-methoxy-2-[4-({[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyrimidine include:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: